N6-Formyladenosine (f6A): Biogenesis, Stability, and Epitranscriptomic Regulation
N6-Formyladenosine (f6A): Biogenesis, Stability, and Epitranscriptomic Regulation
The following technical guide details the biological significance, biogenesis, and detection of N6-Formyladenosine (f6A).
Executive Summary
N6-Formyladenosine (f6A) is a pervasive, dynamically regulated RNA modification found in mammalian messenger RNA (mRNA).[1][2][3] Historically dismissed as a fleeting intermediate in the demethylation of N6-methyladenosine (m6A), f6A is now recognized as a stable epitranscriptomic mark with a half-life of approximately 3 hours under physiological conditions.
Its presence is directly controlled by the Fat Mass and Obesity-associated protein (FTO) , an oxidative demethylase. The biological significance of f6A lies in its ability to remodel the epitranscriptomic landscape—acting not merely as a step toward "erasing" m6A, but as a distinct chemical signal that alters RNA-protein interactions, potentially inhibiting m6A-specific readers (e.g., YTHDF proteins) and influencing transcript stability and translation efficiency.
Chemical Identity & Biogenesis
f6A is an oxidized derivative of adenosine. It is not incorporated during transcription but is generated post-transcriptionally through the oxidative demethylation of m6A.
The FTO-Mediated Oxidative Cascade
The formation of f6A is catalyzed by FTO, a Fe(II)- and
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Methylation: Adenosine is methylated to m6A by the METTL3/14 complex.[4][5]
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First Oxidation: FTO oxidizes m6A to N6-hydroxymethyladenosine (hm6A) .[1][2][3]
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Second Oxidation: FTO further oxidizes hm6A to N6-formyladenosine (f6A) .[1][3]
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Deformylation: f6A spontaneously (or potentially enzymatically) hydrolyzes to unmodified Adenosine (A) , releasing formate.
Biogenesis Pathway Diagram
The following Graphviz diagram illustrates the stepwise oxidation driven by FTO.
Caption: The cyclic biogenesis and removal of f6A. FTO drives the oxidation of m6A to f6A, which eventually reverts to Adenosine.
Physiological Significance[1][2][3][6]
The "Stable Intermediate" Paradox
While chemically an intermediate, f6A exhibits a half-life of ~3 hours in aqueous solution at neutral pH. This stability is sufficient for f6A to accumulate in cells and exert biological functions distinct from m6A.
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Transcriptomic Distribution: f6A is found in poly(A)+ mRNA derived from various mammalian tissues (e.g., liver, brain).
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Dynamic Regulation: Levels of f6A fluctuate with FTO activity. Inhibition of FTO leads to a depletion of f6A and an accumulation of m6A.
Modulation of RNA-Protein Interactions
The formyl group on the N6 position alters the Watson-Crick binding face of the adenine base.
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Reader Evasion: The bulky and electron-withdrawing formyl group likely sterically hinders the binding of canonical m6A readers (e.g., YTH domain proteins). By converting m6A to f6A, FTO may functionally "mask" the m6A signal before the methyl group is physically removed.
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Translation Efficiency: Evidence suggests that f6A-modified mRNAs may have altered translation rates, potentially due to stalling of the ribosomal machinery or recruitment of distinct (yet to be fully characterized) f6A-binding proteins.
Analytical Methodologies (Expertise & Protocols)
Detecting f6A requires specific modifications to standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows due to its sensitivity to pH.
Critical Challenge: pH Sensitivity
Standard Protocol Flaw: Traditional RNA hydrolysis uses acidic conditions or acidic stopping buffers. The f6A Reality: f6A is prone to rapid deformylation (hydrolysis to Adenosine) under acidic conditions. Neutral pH is mandatory for accurate quantification.
Optimized LC-MS/MS Workflow
This protocol ensures the preservation of the formyl group during sample preparation.
Step 1: RNA Isolation
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Isolate total RNA or poly(A)+ mRNA using standard Trizol or column-based methods.
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Crucial: Avoid prolonged storage in acidic elution buffers.
Step 2: Neutral Enzymatic Digestion
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Buffer: Prepare 10 mM Ammonium Acetate (pH 7.0 - 7.5). Do NOT use Sodium Acetate (pH 5.2).
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Enzyme Mix: Add Nuclease P1 (2 U) and Phosphodiesterase I.
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Incubation: 37°C for 2 hours.
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Dephosphorylation: Add Alkaline Phosphatase (CIP or SAP) and incubate for 1 hour at 37°C.
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Filtration: Filter through a 10 kDa MWCO spin filter to remove enzymes.
Step 3: LC-MS/MS Quantification
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Column: Reverse-phase C18 (e.g., Agilent Zorbax Eclipse Plus).
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Mobile Phase:
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A: 0.1% Formic acid in Water (Keep run times short to minimize acid exposure).
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B: 0.1% Formic acid in Acetonitrile.
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MRM Transitions (Multiple Reaction Monitoring):
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Loss Description |
| Adenosine (A) | 268.1 | 136.1 | Loss of Ribose (-132) |
| m6A | 282.1 | 150.1 | Loss of Ribose (-132) |
| f6A | 296.1 | 164.1 | Loss of Ribose (-132) |
Analytical Workflow Diagram
Caption: Optimized workflow for f6A detection emphasizing neutral pH digestion to prevent artifactual deformylation.
References
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Fu, Y., et al. (2013). FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA.[1][2][3] Nature Communications. [Link]
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Jia, G., et al. (2011). N6-Methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO.[1][2][3][4][5] Nature Chemical Biology. [Link]
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Meyer, K. D., & Jaffrey, S. R. (2014).[6] The dynamic epitranscriptome: N6-methyladenosine and gene expression control.[1][2][3] Nature Reviews Molecular Cell Biology. [Link]
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Wang, X., et al. (2014). N6-methyladenosine-dependent regulation of messenger RNA stability.[7][8] Nature. [Link]
Sources
- 1. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Methylation of adenosine at the N6 position post-transcriptionally regulates hepatic P450s expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interplay Between N6-Methyladenosine (m6A) and Non-coding RNAs in Cell Development and Cancer [frontiersin.org]
- 7. Identification of N6-methyladenosine reader proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological roles of the RNA m6A modification and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
